molecular formula C9H9NO5 B6611546 4-methoxy-2-methyl-3-nitrobenzoicacid CAS No. 2383249-84-9

4-methoxy-2-methyl-3-nitrobenzoicacid

Cat. No.: B6611546
CAS No.: 2383249-84-9
M. Wt: 211.17 g/mol
InChI Key: SYDRTJUSQRGHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid, characterized by the presence of methoxy, methyl, and nitro functional groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-methyl-3-nitrobenzoic acid typically involves the nitration of 4-methoxy-2-methylbenzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of 4-methoxy-2-methyl-3-nitrobenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methyl-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-2-methyl-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-3-nitrobenzoic acid depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the methoxy and methyl groups influence the compound’s reactivity and interactions with other molecules. The carboxylic acid group allows for the formation of esters and amides, which can further modulate the compound’s properties and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-methyl-3-nitrobenzoic acid is unique due to the combination of methoxy, methyl, and nitro groups on the aromatic ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

4-methoxy-2-methyl-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-5-6(9(11)12)3-4-7(15-2)8(5)10(13)14/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDRTJUSQRGHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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